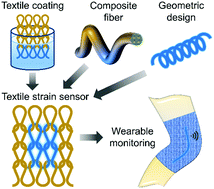Textile strain sensors: a review of the fabrication technologies, performance evaluation and applications
Materials Horizons Pub Date: 2018-12-10 DOI: 10.1039/C8MH01062E
Abstract
The recent surge in using wearable personalized devices has made it increasingly important to have flexible textile-based sensor alternatives that can be comfortably worn and can sense a wide range of body strains. Typically fabricated from rigid materials such as metals or semiconductors, conventional strain sensors can only withstand small strains and result in bulky, inflexible, and hard-to-wear devices. Textile strain sensors offer a new generation of devices that combine strain sensing functionality with wearability and high stretchability. In this review, we discuss recent exciting advances in the fabrication, performance enhancement, and applications of wearable textile strain sensors. We describe conventional and novel approaches to achieve textile strain sensors such as coating, conducting elastomeric fiber spinning, wrapping, coiling, coaxial fiber processing, and knitting. We also discuss how important performance parameters such as electrical conductivity, mechanical properties, sensitivity, sensing range, and stability are influenced by fabrication strategies to illustrate their effects on the sensing mechanism of textile sensors. We summarize the potential applications of textile sensors in structural health monitoring, wearable body movement measurements, data gloves, and entertainment. Finally, we present the challenges and opportunities that exist to date in order to provide meaningful guidelines and directions for future research.


Recommended Literature
- [1] Notes
- [2] Honeycomb-like single-wall carbon nanotube networks†
- [3] Light- and heat-triggered polyurethane based on dihydroxyl anthracene derivatives for self-healing applications†
- [4] Novel octanuclear copper(i) metallomacrocycles and their transformation into hexanuclear 2-dimensional grids of copper(i) coordination polymers containing cyclodiphosphazanes, [(μ-NtBuP)2(NC4H8X)2] (X = NMe, O)†
- [5] Lead ions removal from aqueous solution in a novel bioelectrochemical system with a stainless steel cathode†
- [6] One-step bioengineering of magnetic nanoparticles via a surface diazo transfer/azide–alkyne click reaction sequence†
- [7] Thermo-curable and photo-patternable polysiloxanes and polycarbosiloxanes by a facile Piers–Rubinsztajn polycondensation and post-modification†
- [8] Synthesis of a layered zinc phosphate, [NH3(CH2)2NH2(CH2)3NH3][Zn2(PO4)(HPO4)2]·H2O, and its transformation to a extra-large pore three-dimensional zinc phosphate, [NH3(CH2)2NH2(CH2)3NH3][Zn3(PO4)(HPO4)3]
- [9] New single-molecule magnet based on Mn12 oxocarboxylate clusters with mixed carboxylate ligands, [Mn12O12(CN-o-C6H4CO2)12(CH3CO2)4(H2O)4]·8CH2Cl2: Synthesis, crystal and electronic structure, magnetic properties†
- [10] Double transition metal MXenes with wide band gaps and novel magnetic properties†‡

Journal Name:Materials Horizons
Research Products
-
CAS no.: 137868-52-1
-
CAS no.: 10294-48-1
-
CAS no.: 1596-13-0









